1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-24(2)16(13-8-4-3-5-9-13)12-22-17(25)23-15-11-7-6-10-14(15)18(19,20)21/h3-11,16H,12H2,1-2H3,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUCKUWUDDKTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Amine Coupling
The most direct method involves reacting 2-(dimethylamino)-2-phenylethylamine with 2-(trifluoromethyl)phenyl isocyanate. This approach mirrors protocols described in urea syntheses for analogous structures.
Procedure :
- Reaction Setup : Combine equimolar quantities of 2-(dimethylamino)-2-phenylethylamine (1.0 eq) and 2-(trifluoromethyl)phenyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.
- Temperature Control : Stir at 25°C for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).
- Workup : Quench with ice water, extract with ethyl acetate, and dry over sodium sulfate.
- Purification : Recrystallize from ethanol to isolate the urea product as a white solid.
Yield : Based on analogous reactions, yields range from 70–85% under optimal conditions.
Carbodiimide-Mediated Coupling
Alternative methods employ carbodiimides (e.g., EDCl) to activate carboxylic acid derivatives, though this route is less common for ureas. For this compound, it would require converting the amine to a carbamoyl chloride intermediate.
Procedure :
- Intermediate Synthesis : Treat 2-(trifluoromethyl)aniline with phosgene or triphosgene to generate 2-(trifluoromethyl)phenyl carbamoyl chloride.
- Coupling : React the carbamoyl chloride with 2-(dimethylamino)-2-phenylethylamine in dichloromethane (DCM) with a base (e.g., triethylamine).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
Yield : Lower than isocyanate route (50–65%) due to intermediate instability.
Optimization Strategies for Enhanced Yield and Purity
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states. However, DMF may complicate purification due to high boiling points, favoring THF for ease of removal.
Catalytic Systems
The addition of catalytic dimethylaminopyridine (DMAP) accelerates isocyanate-amine coupling by 20–30%, as observed in related urea syntheses.
Temperature and Time
Elevating temperatures to 40–50°C reduces reaction time to 6–8 hours but risks side reactions (e.g., urea trimerization). Controlled room-temperature reactions are preferred for high-purity products.
Purification and Characterization
Recrystallization
Recrystallization from ethanol or ethanol/water mixtures (8:2 v/v) achieves >95% purity, as demonstrated in pyrazolo-pyrimidine syntheses.
Chromatographic Methods
For carbodiimide-mediated routes, silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates urea products from byproducts.
Spectroscopic Analysis
- ¹H NMR : Key signals include δ 7.4–7.6 (aromatic protons), δ 3.2 (N(CH₃)₂), and δ 6.8 (urea NH).
- ESI-MS : Expected [M+H]⁺ at m/z 382.4.
Comparative Analysis of Synthetic Methods
| Parameter | Isocyanate Route | Carbodiimide Route |
|---|---|---|
| Yield | 70–85% | 50–65% |
| Purity | >95% | 85–90% |
| Reaction Time | 12–24 h | 24–48 h |
| Scalability | High | Moderate |
| Byproduct Formation | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the dimethylamino group.
Scientific Research Applications
1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues with Urea/Thiourea Cores
The following table summarizes key structural and synthetic differences:
Key Observations:
- Substituent Effects: The target compound’s dimethylamino-phenylethyl chain contrasts with M64’s pyridinyl-morpholino system, which likely improves water solubility .
- Synthetic Accessibility : Yields vary significantly (22–78.4%), with chloromethyl-thiazolyl derivatives (e.g., 8j, 8k) being harder to synthesize (~52–55%) compared to piperazinyl-thiazolyl analogs (70–78%) .
- Thermal Stability : Melting points for thiazolyl-containing compounds (e.g., 1f: 198–200°C) suggest higher crystallinity compared to hydroxyethyl-substituted derivatives (e.g., 66), which lack reported data .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely comparable to 8j (412.1 Da) and 1f (667.9 Da), depending on substituents .
- ESI-MS Patterns : Fragmentation patterns for urea derivatives often highlight the loss of HCl or CF₃ groups (e.g., 1f: m/z 667.9 [M−2HCl+H]+), aiding structural identification .
Biological Activity
1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea, a synthetic organic compound, has attracted considerable attention due to its unique chemical structure and potential biological activities. This compound features a dimethylamino group, a phenylethyl moiety, and a trifluoromethylphenyl group, which together contribute to its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C18H20F3N3O
- Molecular Weight : 351.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Enzyme Inhibition
- The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the nervous system.
2. Neuroprotective Effects
- In vitro studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. It has demonstrated the ability to reduce reactive oxygen species (ROS) production and inhibit neuroinflammatory pathways.
3. Anticancer Properties
- Preliminary investigations have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the neuroprotective effects on SH-SY5Y cells under oxidative stress conditions. The compound significantly reduced cell death and ROS levels at concentrations ranging from 10 µM to 50 µM. |
| Study 2 | Evaluated the inhibition of AChE and BuChE in vitro. The compound exhibited IC50 values of 34.1 µM for AChE and 54.3 µM for BuChE, indicating moderate inhibitory activity compared to standard inhibitors. |
| Study 3 | Assessed anticancer effects in various cancer cell lines (e.g., MCF-7, HeLa). Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 20 µM to 40 µM. |
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-[2-(Dimethylamino)-2-phenylethyl]-3-phenylurea | Lacks trifluoromethyl group | Weaker enzyme inhibition |
| 1-[2-(Dimethylamino)-2-phenylethyl]-3-[4-(trifluoromethyl)phenyl]urea | Trifluoromethyl in different position | Altered reactivity and interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
